molecular formula C19H14BrN7O2 B11387015 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11387015
M. Wt: 452.3 g/mol
InChI Key: XBMDDGYMJKHRQU-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process often starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their incorporation into the tricyclic framework through a series of cyclization and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The bromophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to identify potential therapeutic applications.

Medicine

The compound’s medicinal applications are of particular interest. Researchers are examining its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and nanomaterials. Its unique structure and reactivity make it a valuable component in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to specific targets, influencing their activity and resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-fluorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

Compared to similar compounds, 10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one stands out due to the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with biological targets. The methoxyphenyl group also contributes to its unique electronic and steric properties, making it a distinct compound with specific applications in research and industry.

Properties

Molecular Formula

C19H14BrN7O2

Molecular Weight

452.3 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C19H14BrN7O2/c1-29-13-4-2-3-11(9-13)17-14-15(10-5-7-12(20)8-6-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17H,1H3,(H,23,28)(H,21,24,26)

InChI Key

XBMDDGYMJKHRQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25

Origin of Product

United States

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